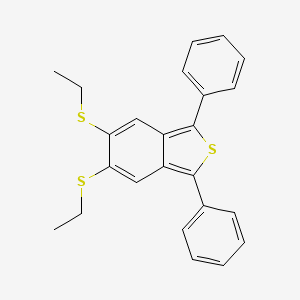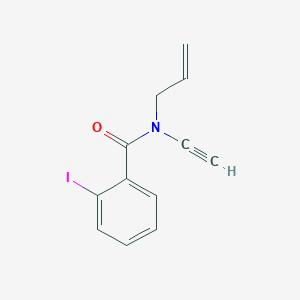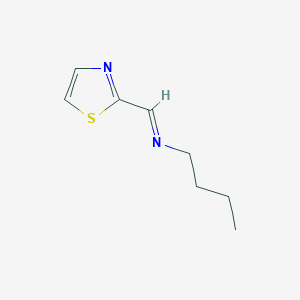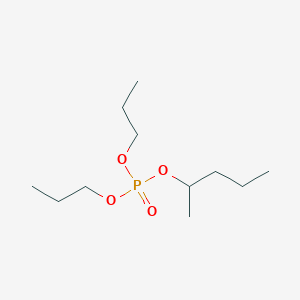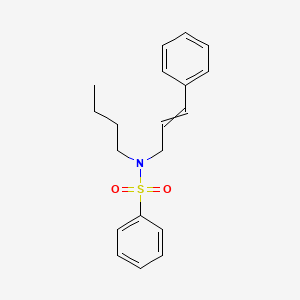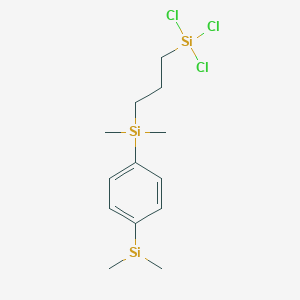
CID 78066811
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 78066811 is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 78066811 involves specific reaction conditions and reagents. The exact synthetic routes can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature conditions. Detailed synthetic methods are often documented in scientific literature and patents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors, precise control of reaction parameters, and purification processes to ensure the compound’s purity and yield. The methods used in industrial settings are optimized for efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
CID 78066811 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds.
Aplicaciones Científicas De Investigación
CID 78066811 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development and disease treatment.
Industry: this compound is used in the production of specialty chemicals, materials science, and other industrial applications.
Mecanismo De Acción
The mechanism of action of CID 78066811 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity, and thereby exerting its effects. The exact molecular targets and pathways can vary depending on the context of its use.
Propiedades
Fórmula molecular |
C13H22Cl3Si3 |
|---|---|
Peso molecular |
368.9 g/mol |
InChI |
InChI=1S/C13H22Cl3Si3/c1-17(2)12-6-8-13(9-7-12)18(3,4)10-5-11-19(14,15)16/h6-9H,5,10-11H2,1-4H3 |
Clave InChI |
XRTKOUIITCJUIL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)C1=CC=C(C=C1)[Si](C)(C)CCC[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


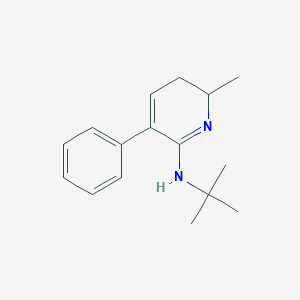
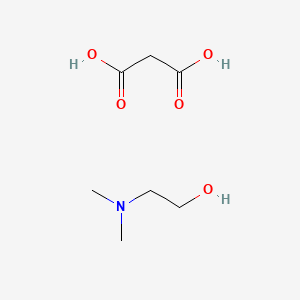
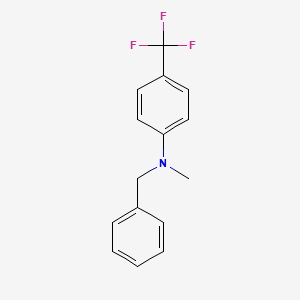
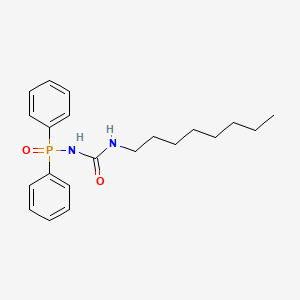

![6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12601801.png)
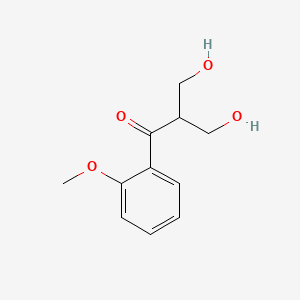
![4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]-](/img/structure/B12601807.png)
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl-](/img/structure/B12601815.png)
